methyl 1-adamantyl[(3-chlorobenzoyl)amino]acetate
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Description
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Methyl esters of adamantane acids, such as methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate, have been studied for their reactivity .
Synthesis Analysis
Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . For example, methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate react with acetonitrile in the presence of sodium hydride to give 3-(1-adamantyl)-3-oxopropanenitrile and 4-(1-adamantyl)-3-oxobutanenitrile, respectively .Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by an adamantane backbone with various functional groups substituted at one of the four tertiary carbons . The specific structure of “methyl 1-adamantyl[(3-chlorobenzoyl)amino]acetate” would need to be determined through methods such as X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are diverse and depend on the specific functional groups present. For instance, methyl esters of adamantane acids react with acetonitrile to produce various products .Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives depend on their specific structure. For example, ethyl (3-chlorobenzoyl)acetate, a related compound, has a molecular weight of 226.66, a refractive index of 1.5460, a boiling point of 257-258 °C, and a density of 1.213 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-[(3-chlorobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-25-19(24)17(22-18(23)15-3-2-4-16(21)8-15)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14,17H,5-7,9-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJGQKJOCALMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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